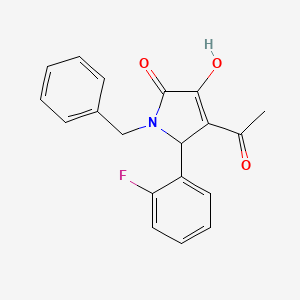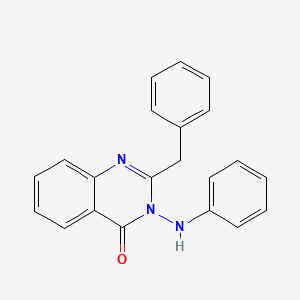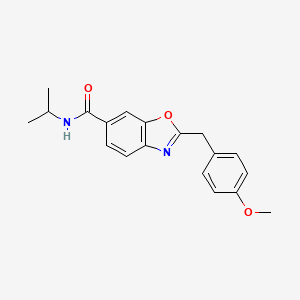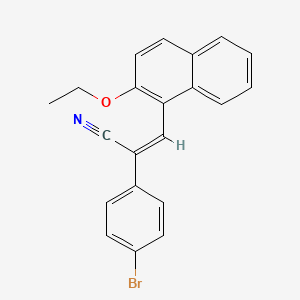
3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide, also known as FMP, is a synthetic compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
科学研究应用
3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neuropathic pain. In pharmacology, 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide has been used as a tool compound to study the role of the endocannabinoid system in various physiological processes, such as pain perception, mood regulation, and appetite control. In neuroscience, 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide has been used to study the effects of endocannabinoids on neuronal activity and synaptic plasticity.
作用机制
3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide acts as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that is responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide increases the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and modulate various physiological processes. 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide has also been shown to have a weak affinity for the cannabinoid receptors, suggesting that it may have additional pharmacological effects beyond FAAH inhibition.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide can increase the levels of endocannabinoids in various cell types, including neurons, astrocytes, and immune cells. In vivo studies have shown that 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide can reduce pain sensitivity, inflammation, and anxiety-like behavior in animal models. 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide has also been shown to have potential neuroprotective effects and to modulate the reward circuitry in the brain.
实验室实验的优点和局限性
3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for FAAH, its ability to penetrate the blood-brain barrier, and its low toxicity. However, 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide also has some limitations, including its instability in aqueous solutions, its potential off-target effects, and its limited solubility in some organic solvents.
未来方向
There are several future directions for the study of 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide. One direction is to investigate the potential therapeutic applications of 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore the pharmacological effects of 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide beyond FAAH inhibition, such as its effects on other enzymes and receptors. Additionally, the development of more stable and soluble analogs of 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide may improve its potential as a drug candidate. Finally, the use of 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide as a tool compound in neuroscience research may lead to a better understanding of the role of the endocannabinoid system in various physiological processes.
合成方法
The synthesis of 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide involves the reaction of 2-fluoroacetophenone with 3-methoxybenzylamine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with propanoyl chloride to obtain 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide. The purity and yield of 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide can be improved by various purification techniques, such as column chromatography and recrystallization.
属性
IUPAC Name |
3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-20-14-7-4-6-13(11-14)18-16(19)10-9-12-5-2-3-8-15(12)17/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWRMPKIBBBRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[benzyl(methyl)amino]methyl}-N-[(5-chloro-2-thienyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5212558.png)

![6-(1-azepanyl)-N-[2-(3-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212580.png)
![2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5212585.png)


![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5212616.png)

![1,2-dimethyl-3-[2-(2-naphthyl)-2-oxoethyl]-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B5212645.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5212658.png)
